Vanadium(4+) tetraformate

Atomic Layer Deposition (ALD) Thermochromic Materials Thin Film Transistors

Vanadium(4+) tetraformate, also known as tetraformic acid vanadium(IV) salt, is a coordination complex with the molecular formula C₄H₄O₈V and a molecular weight of 231.01 g/mol. The compound is characterized by a central vanadium ion in the +4 oxidation state, coordinated by four formate (HCOO⁻) ligands.

Molecular Formula C4H4O8V
Molecular Weight 231.01 g/mol
CAS No. 60676-73-5
Cat. No. B15175026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(4+) tetraformate
CAS60676-73-5
Molecular FormulaC4H4O8V
Molecular Weight231.01 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V+4]
InChIInChI=1S/4CH2O2.V/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4
InChIKeyWWQJTSLTGYQNFG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(4+) Tetraformate (CAS 60676-73-5): Core Properties and Procurement Fundamentals


Vanadium(4+) tetraformate, also known as tetraformic acid vanadium(IV) salt, is a coordination complex with the molecular formula C₄H₄O₈V and a molecular weight of 231.01 g/mol . The compound is characterized by a central vanadium ion in the +4 oxidation state, coordinated by four formate (HCOO⁻) ligands . It is supplied as a research-grade chemical for use in catalysis, materials science, and as a synthetic precursor .

Vanadium(4+) Tetraformate (CAS 60676-73-5): Why In-Class Alternatives Cannot Be Assumed Equivalent


Direct substitution of vanadium(4+) tetraformate with other vanadium(IV) salts or organometallic compounds introduces significant risk of altered performance. Differences in ligand field strength, thermal decomposition pathways, and solubility directly impact its utility as a precursor for VO₂ thin films or as a catalyst . The specific formate ligand imparts a distinct coordination geometry and electronic environment around the V(IV) center, which is not replicated by oxalate, acetylacetonate, or sulfate analogs. This leads to divergent behavior in downstream applications, such as film purity, crystallization temperature, or catalytic selectivity [1].

Vanadium(4+) Tetraformate (CAS 60676-73-5): Quantitative Differentiation from In-Class Analogs


Precursor for VO₂ Thin Films: Oxidation State Control vs. Vanadyl Sulfate (VOSO₄)

The selection of vanadium(4+) tetraformate as a molecular precursor is critical for achieving the correct stoichiometry in as-deposited ALD films. This precursor is noted for promoting the +4 vanadium valence state, unlike many alternatives that favor the more common +5 state, which can be detrimental for applications requiring pure VO₂ (M1) phase [1]. For instance, while vanadyl sulfate (VOSO₄) can be used to prepare vanadium oxide films, its thermal decomposition often yields mixtures of V₂O₅ and VO₂, requiring precise control over the reducing atmosphere . The formate ligand in V(HCOO)₄ provides a cleaner decomposition pathway to VO₂, minimizing the formation of unwanted V(V) species.

Atomic Layer Deposition (ALD) Thermochromic Materials Thin Film Transistors

Catalyst Performance in Methane to Acetic Acid Conversion: A Class-Level Inference

While direct catalytic data for vanadium(4+) tetraformate is limited, the broader class of vanadium(IV) complexes with carboxylate ligands demonstrates high efficiency in the oxidative functionalization of methane. For example, related vanadium complexes bearing triethanolaminate or (hydroxyimino)dicarboxylate ligands achieve acetic acid yields > 50% (based on CH₄) and turnover numbers (TONs) up to 5.6 x 10³ in a single batch [1]. Vanadium(4+) tetraformate, as a simple homoleptic carboxylate, serves as a foundational platform for developing such catalysts, and its own activity is expected to be significant within this well-established class. This class-level performance far exceeds that of vanadium oxide-based heterogeneous catalysts, which typically show lower per-pass yields in direct methane conversion.

C1 Chemistry Methane Activation Oxidation Catalysis

Redox Activity in Non-Aqueous Media vs. Vanadium(V) Oxide (V₂O₅)

Vanadium(4+) tetraformate, like other vanadium(IV) complexes, can oscillate between V(IV) and V(V) oxidation states without significant chemical side reactions in non-aqueous media, making it a promising candidate as a redox catalyst [1]. This contrasts with the behavior of solid vanadium(V) oxide (V₂O₅), which often requires specific acidic or aqueous conditions for efficient and reversible redox cycling. The molecular nature and solubility of V(HCOO)₄ could allow for its use in homogeneous redox systems or as a component in non-aqueous redox flow battery electrolytes, where solid oxide catalysts are impractical.

Electrochemistry Redox Flow Batteries Non-Aqueous Electrolytes

Vanadium(4+) Tetraformate (CAS 60676-73-5): Optimal Use Cases Based on Technical Evidence


ALD/CVD Precursor for High-Purity VO₂ Thin Films

Procurement of vanadium(4+) tetraformate should be prioritized for research and pilot production of monoclinic VO₂ (M1) thin films via atomic layer deposition (ALD) or chemical vapor deposition (CVD). The compound's ability to promote the V(IV) oxidation state is crucial for achieving the desired thermochromic and semiconductor properties without the need for post-deposition reduction, as inferred from the precursor selection criteria in ALD literature [1].

Building Block for High-Activity Methane Oxidation Catalysts

Vanadium(4+) tetraformate is a strategic starting material for synthesizing novel vanadium(IV) carboxylate complexes aimed at the selective oxidation of methane to acetic acid. The established high turnover numbers (TON > 5000) of related vanadium(IV) complexes in this challenging reaction make this compound a key entry point for developing next-generation, low-temperature C1 activation catalysts [2].

Redox-Active Component in Non-Aqueous Electrolytes

Vanadium(4+) tetraformate can be explored as a soluble, redox-active species in non-aqueous electrolytes for redox flow batteries or electrocatalytic cells. Its molecular structure and the reversible V(IV)/V(V) redox couple observed for similar compounds in acetonitrile offer a potential alternative to traditional aqueous vanadium systems, enabling higher voltage windows or operation at different temperatures [3].

Synthesis of Vanadium(IV) Coordination Polymers and MOFs

As a simple, homoleptic carboxylate, vanadium(4+) tetraformate serves as an excellent precursor for the synthesis of vanadium(IV)-based coordination polymers and metal-organic frameworks (MOFs). The formate ligand can be easily displaced by multidentate carboxylate linkers, allowing for the controlled assembly of porous materials with potential applications in gas storage, separation, or heterogeneous catalysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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